molecular formula C11H18N4O2 B1479431 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098132-23-9

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1479431
CAS No.: 2098132-23-9
M. Wt: 238.29 g/mol
InChI Key: MLJAYNXDOQJVMD-UHFFFAOYSA-N
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Description

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in this area involves the development of novel synthetic routes and characterization of 1,2,3-triazole derivatives. For instance, Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity, showcasing the role of triazole derivatives as potential antimicrobial agents Holla et al., 2005. Similarly, Liu et al. (2015) developed a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting its importance as an intermediate for drug synthesis Liu et al., 2015.

Antimicrobial Activity

A significant focus has been placed on evaluating the antimicrobial efficacy of 1,2,3-triazole derivatives. Various studies have synthesized and tested these compounds against a range of microbial strains to determine their potential as antimicrobial agents. For example, Nagaraj et al. (2018) synthesized novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and assessed their antibacterial activity, identifying several compounds with significant inhibition against pathogenic bacteria Nagaraj et al., 2018.

Anticancer Activity

The potential anticancer activity of triazole derivatives has also been explored. Dong and Wu (2018) synthesized 1-aryl-4-[(aziridine-1-yl)diarylmethyl]-5-methyl-1H-1,2,3-triazole derivatives and evaluated their efficacy against human leukemia HL-60 cells and human hepatoma G2 cells, highlighting the anticancer potential of these compounds Dong & Wu, 2018.

Mechanism of Action

Properties

IUPAC Name

1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-14-5-3-4-9(6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJAYNXDOQJVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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